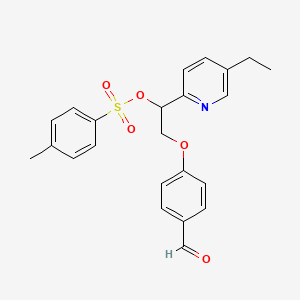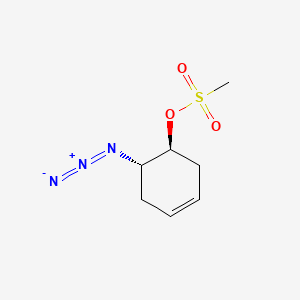
HO-Peg7-CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HO-Peg7-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by harnessing the cell’s natural ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-Peg7-CH2cooh involves the reaction of polyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions, using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
HO-Peg7-CH2cooh primarily undergoes esterification and amidation reactions. These reactions are essential for linking the PEG moiety to other molecules, forming the desired PROTAC structures .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and carboxylic acids.
Amidation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and amines.
Major Products
The major products formed from these reactions are PEGylated compounds, which are used as linkers in the synthesis of PROTACs .
Scientific Research Applications
HO-Peg7-CH2cooh is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for their potential in targeted cancer therapies.
Industry: Utilized in the production of high-value pharmaceuticals.
Mechanism of Action
HO-Peg7-CH2cooh functions as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- HO-Peg6-CH2cooh
- HO-Peg8-CH2cooh
- HO-Peg7-CH2CH2cooh
Uniqueness
HO-Peg7-CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This balance is crucial for the efficient formation and function of PROTACs .
Properties
Molecular Formula |
C16H32O10 |
|---|---|
Molecular Weight |
384.42 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19) |
InChI Key |
FVMPGSVYHSHSRD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


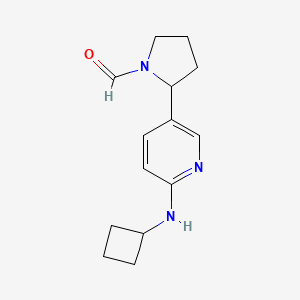
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)
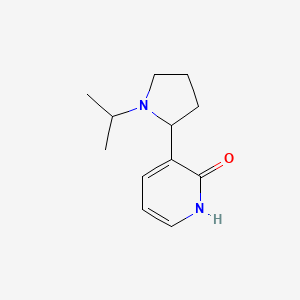
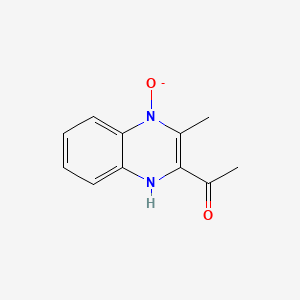
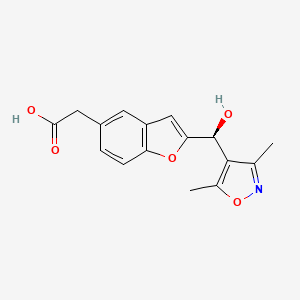
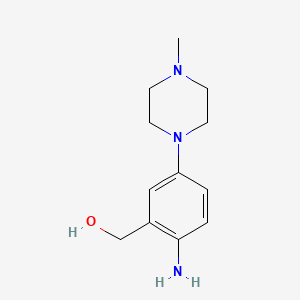
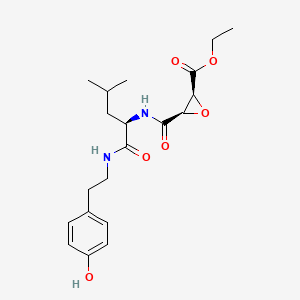
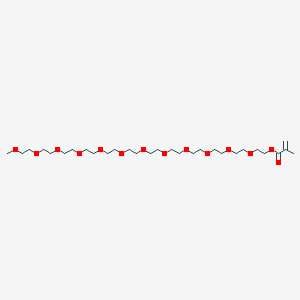



![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
